2,2-Dimethyloxirane
Overview
Description
2, 2-Dimethyloxirane, also known as 1, 2-isobutylene oxide or 1, 2-epoxy-isobutane, belongs to the class of organic compounds known as epoxides. Epoxides are compounds containing a cyclic ether with three ring atoms(one oxygen and two carbon atoms). 2, 2-Dimethyloxirane is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 2, 2-dimethyloxirane is primarily located in the cytoplasm. Outside of the human body, 2, 2-dimethyloxirane can be found in herbs and spices. This makes 2, 2-dimethyloxirane a potential biomarker for the consumption of this food product.
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethyloxirane is the radical cations (RCs) . These RCs are stabilized in irradiated frozen solutions of this compound . The role of these RCs is crucial in the transformation pathways of this compound .
Mode of Action
This compound interacts with its targets, the RCs, through a process of C–C bond cleavage in the oxirane ring . This interaction results in the formation of ring-open RCs . Upon the action of light, these ring-open RCs undergo an intramolecular hydrogen atom transfer , resulting in the formation of distonic RCs .
Biochemical Pathways
The biochemical pathway affected by this compound involves the transformation of RCs. The structure of matrix-stabilized RCs influences the pathways and efficiencies of their transformations . Depending on the structure of the RCs of alkylsubstituted oxiranes, different transformation channels become involved .
Result of Action
The result of this compound’s action is the formation of distonic RCs . These are formed upon the intramolecular hydrogen atom transfer from one of the methyl groups to the methylene group . This process is characterized by the predominant localization of spin density on the carbon atom of the methylene group and the predominant localization of charge density on the tertiary carbon atom .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light . For instance, the X-ray irradiation of this compound in freonic matrices at 77 K results in the trapping of a cyclic radical cation form . The transformations are reversed upon subsequent warming of the sample . The action of light also plays a significant role in the transformation of ring-open RCs to distonic RCs .
Biochemical Analysis
Cellular Effects
The cellular effects of 2,2-Dimethyloxirane are not well-documented. It is known that epoxides, the class of compounds to which this compound belongs, can have various effects on cells. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that epoxides, the class of compounds to which this compound belongs, can exert their effects at the molecular level. This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that upon X-ray irradiation of this compound in freonic matrices at 77 K, a cyclic form of the radical cation is stabilized, which transforms into a distonic C-centered radical cation under the action of light .
Metabolic Pathways
It is known that epoxides, the class of compounds to which this compound belongs, can be involved in various metabolic pathways .
Properties
IUPAC Name |
2,2-dimethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKGHVAFRCJNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25068-10-4 | |
Record name | Oxirane, 2,2-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25068-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7060330 | |
Record name | Oxirane, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Oxirane, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-1,2-epoxypropane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10901 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
58 mg/mL at 20 °C | |
Record name | 2,2-Dimethyloxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
387.0 [mmHg] | |
Record name | 2-Methyl-1,2-epoxypropane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10901 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
558-30-5 | |
Record name | Isobutylene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,2-epoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutylene oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxirane, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxirane, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYLENEOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ14MJ1WG0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,2-Dimethyloxirane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034431 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2-Dimethyloxirane?
A: this compound has the molecular formula C4H8O and a molecular weight of 72.11 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic techniques have been used to characterize this compound, including:
- Microwave Spectroscopy: This technique provided information about the compound's structure, including bond lengths and angles. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR data are available, providing insights into the electronic environment of the different atoms within the molecule. [, , ]
- Infrared (IR) Spectroscopy: IR data reveals information about the functional groups present in the molecule, including the characteristic C-O stretching vibrations of the epoxide ring. []
- Mass Spectrometry (MS): MS data provides information about the molecular weight and fragmentation pattern of the compound. [, , ]
Q3: What is the typical reactivity of the oxirane ring in this compound?
A: The oxirane ring in this compound is susceptible to ring-opening reactions, making it a versatile building block in organic synthesis. [, , ]
Q4: How does the presence of the two methyl groups at the 2-position influence the reactivity of this compound?
A: The two methyl groups introduce steric hindrance, influencing the regioselectivity of ring-opening reactions. Under basic conditions, nucleophilic attack is favored at the less hindered carbon. [, ]
Q5: What are some examples of reactions involving the ring-opening of this compound?
A5: this compound undergoes ring-opening reactions with various nucleophiles, including:
- Water: In the presence of acid catalysts, this compound reacts with water to form diols. [, ]
- Alcohols: Reactions with alcohols in the presence of catalysts yield ethers. [, , ]
- Grignard Reagents: this compound reacts with Grignard reagents to form tertiary alcohols after hydrolysis. []
- Carbon Dioxide: Under supercritical conditions and in the presence of catalysts, this compound reacts with carbon dioxide to produce cyclic carbonates. []
Q6: Are there any catalytic applications of this compound?
A: While not a catalyst itself, this compound is used as a building block in the synthesis of more complex molecules that can act as catalysts. []
Q7: Have computational methods been employed to study this compound?
A7: Yes, density functional theory (DFT) calculations have been utilized to:
- Investigate reaction mechanisms: DFT calculations help understand the reaction pathways and energy profiles of ring-opening reactions, providing insights into regioselectivity. [, , ]
- Model molecular properties: Computational methods can predict molecular properties such as vibrational frequencies, dipole moments, and rotational constants, supporting spectroscopic characterization. [, ]
Q8: What is known about the stability of this compound?
A: this compound is a relatively reactive compound, particularly susceptible to ring-opening reactions. [] Specific stability data under various conditions is limited in the provided research.
Q9: What analytical techniques are commonly employed to characterize and quantify this compound?
A: Gas chromatography-mass spectrometry (GC-MS) is a common technique for identifying and quantifying this compound in complex mixtures. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.